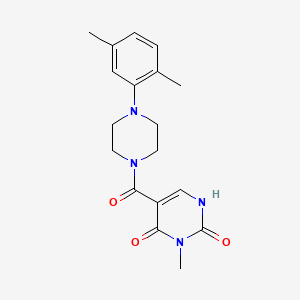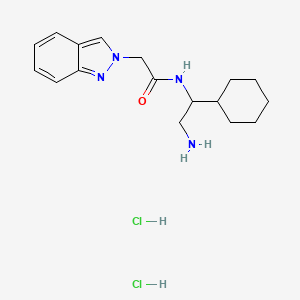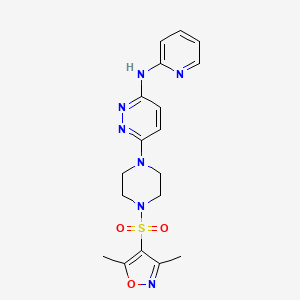![molecular formula C19H18FN5O3S2 B2981287 5-ethyl-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1021082-41-6](/img/structure/B2981287.png)
5-ethyl-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-ethyl-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a sulfonamide group, a triazolo[4,3-b]pyridazine ring, and a fluorophenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a fused ring system that can contribute to the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, given its complex structure. The presence of reactive groups such as the sulfonamide and the triazolo[4,3-b]pyridazine ring could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Synthesis and Biological Activities
Heterocyclic Compound Synthesis and Antibacterial Applications : Research has focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming for antibacterial applications. These compounds, through various synthetic pathways, have shown significant antibacterial activities, highlighting the potential for developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Herbicidal Activity and Biophore Modeling : The development of biophore models for sulfonylurea and imidazolinone derivatives, including triazolopyrimidinesulfonamides, has led to the synthesis of compounds with herbicidal activities. This work underscores the utility of these models in discovering new herbicidal agents and improving agricultural productivity (Ren et al., 2000).
Anti-Asthmatic and Respiratory Disease Treatment : Studies on ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides have revealed their potential in treating asthma and other respiratory diseases. These compounds inhibit platelet-activating factor-induced bronchoconstriction, indicating a promising avenue for respiratory disease management (Kuwahara et al., 1997).
Cancer Research and PI3K Inhibition : Modifications of specific sulfonamide compounds have shown potential in cancer research, particularly in inhibiting PI3Ks, a family of enzymes involved in cell growth and survival. These studies contribute to the ongoing search for effective cancer therapies with reduced toxicity (Wang et al., 2015).
Antimicrobial and Insecticidal Agents Development : The synthesis of new bioactive sulfonamide derivatives has been explored for their potential as insecticidal agents. These compounds' structure-activity relationships provide insights into designing effective agents against agricultural pests, contributing to pest management strategies (Soliman et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It is known that triazole compounds, which share a similar structure, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities .
Biochemical Pathways
Similar compounds, such as triazole derivatives, have been found to affect a wide range of biochemical pathways due to their ability to bind to various enzymes and receptors . These affected pathways can lead to a variety of downstream effects, contributing to the compound’s biological activities .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds, such as triazole derivatives, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Propriétés
IUPAC Name |
5-ethyl-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S2/c1-2-15-6-9-18(29-15)30(26,27)21-10-11-28-17-8-7-16-22-23-19(25(16)24-17)13-4-3-5-14(20)12-13/h3-9,12,21H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHFRSYGRSGIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2981204.png)
![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981206.png)
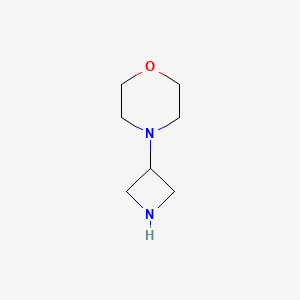

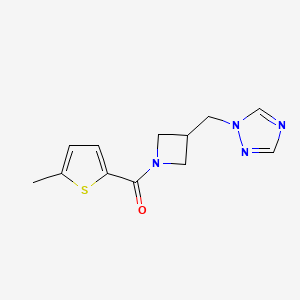
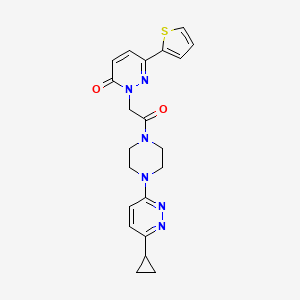

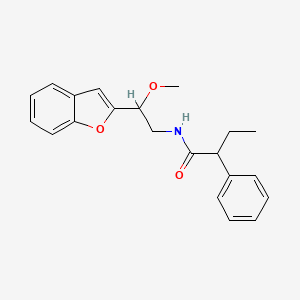

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B2981220.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2981221.png)
